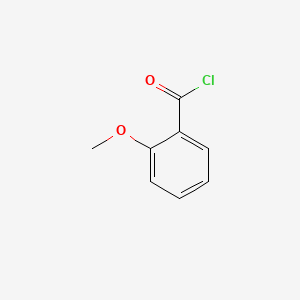

2-Methoxybenzoyl chloride

Description

2-Methoxybenzoyl chloride (CAS 21615-34-9), also known as o-anisoyl chloride, is an aromatic acyl chloride with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol . It is characterized by a methoxy group (-OCH₃) at the ortho position relative to the carbonyl chloride (-COCl) group. Key physical properties include:

- Density: 1.146 g/cm³

- Boiling Point: 128–129°C (at 8 mmHg)

- Refractive Index: 1.5724

- Flash Point: 84°C (combustible liquid) .

The compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and polymers. For example, it serves as a key intermediate in the synthesis of quinolone antibiotics (e.g., compound 5c in ) and mGluR5 negative allosteric modulators () . Its reactivity stems from the electrophilic carbonyl chloride group, which undergoes nucleophilic substitution with amines, alcohols, and thiols. However, the ortho-methoxy group introduces steric and electronic effects that distinguish it from other benzoyl chlorides.

Safety Notes: this compound is moisture-sensitive and classified under hazard categories H314 (causes severe skin burns/eye damage) and H227 (combustible liquid) .

Properties

IUPAC Name |

2-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNHSEZOLFEFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885169 | |

| Record name | Benzoyl chloride, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21615-34-9, 1300-64-7 | |

| Record name | 2-Methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21615-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisoyl chloride (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anisoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021615349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Anisoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH3HW7ZFD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The conventional synthesis of 2-methoxybenzoyl chloride involves reacting 2-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.

The stoichiometric ratio of 2-methoxybenzoic acid to SOCl₂ typically ranges from 1:1.5 to 1:10, with excess thionyl chloride ensuring complete conversion. A catalytic amount of N,N-dimethylformamide (DMF) or pyridine is often added to accelerate the reaction by activating the carbonyl group.

Laboratory-Scale Protocol

A representative procedure involves:

-

Dissolving 2-methoxybenzoic acid (1 mol) in anhydrous tetrahydrofuran (THF).

-

Adding DMF (0.05 mol) and SOCl₂ (10 mol) dropwise at 0–5°C.

-

Refluxing for 5–6 hours until gas evolution ceases.

-

Removing excess SOCl₂ via rotary evaporation.

-

Distilling the crude product under reduced pressure (97–101°C at 15 mmHg).

This method yields 85–90% product with 92–95% purity, but residual SOCl₂ often contaminates the final product, necessitating additional purification steps.

Industrial Limitations

While scalable, the thionyl chloride method faces criticism for:

-

Environmental hazards : SO₂ emissions require scrubbing systems.

-

Energy intensity : Prolonged reflux increases operational costs.

-

Purity challenges : Unreacted SOCl₂ complicates distillation.

Triphosgene-Based Chlorination

Patent-Optimized Methodology

CN105481687A discloses a novel approach using triphosgene (bis(trichloromethyl) carbonate, BTC) as the chlorinating agent. This method eliminates SO₂ emissions and reduces reaction time to 1–2 hours.

Reaction Conditions

Procedure

-

Charge 2-methoxybenzoic acid (15.23 g, 0.1 mol) and ethylene dichloride (30–60 g) into a reactor.

-

Add DMF (0.3–0.38 g) or pyridine (0.32–0.48 g).

-

Heat to 40–45°C and drip BTC solution (2 M in ethylene dichloride, 15.5 mL).

-

Reflux for 1–2 hours.

This protocol achieves 98.2–99.2% yield with 99.6–99.9% purity (gas chromatography).

Advantages Over Traditional Methods

-

Reduced toxicity : BTC is safer to handle than SOCl₂.

-

Shorter duration : 1–2 hours vs. 5–6 hours.

-

Higher purity : Minimal byproducts due to controlled stoichiometry.

Oxalyl Chloride-Driven Acylation

Adaptation from 4-Methoxybenzoyl Chloride Synthesis

While ChemicalBook data focuses on 4-methoxybenzoyl chloride, analogous conditions apply to the 2-methoxy isomer:

-

Suspend 2-methoxybenzoic acid (1 mol) in dichloromethane.

-

Add oxalyl chloride (2 mol) and DMF (2 drops).

-

Stir at 35°C for 1 hour.

Yields exceed 95%, but scalability is limited by oxalyl chloride’s cost and moisture sensitivity.

Comparative Analysis of Preparation Methods

Industrial Production Considerations

Catalyst Selection

Chemical Reactions Analysis

Substitution Reactions

2-Methoxybenzoyl chloride reacts with nucleophiles to form amides, esters, and thioesters.

Amide Formation

-

Mechanism : Nucleophilic acyl substitution, where amines attack the electrophilic carbonyl carbon.

-

Example : Reaction with 5-amino-1,3,4-thiadiazole-2-thiol in toluene yields N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide (60% yield, m.p. 245–247°C). Characterization via -NMR confirmed aromatic protons at δ 7.82–6.90 ppm and a methoxy signal at δ 3.86 ppm .

-

Conditions : Room temperature, anhydrous solvent, 2–4 hours.

Ester Formation

-

Reagents : Alcohols (e.g., methanol, ethanol) under basic or acidic conditions.

-

Product : 2-Methoxybenzoate esters, used as intermediates in drug synthesis .

| Nucleophile | Product | Yield | Conditions |

|---|---|---|---|

| NH₂-containing | Amides | 60–75% | RT, toluene, 2–4 h |

| R-OH | Esters | 70–85% | Base (e.g., pyridine) |

Friedel-Crafts Acylation

The electron-donating methoxy group activates the benzene ring for electrophilic substitution.

-

Mechanism : Lewis acid (e.g., AlCl₃) facilitates acylation of aromatic substrates.

-

Example : Reaction with anisole produces 2-methoxybenzophenone derivatives (83% conversion, 93–96% selectivity) .

-

Regioselectivity : Predominantly para-substitution due to steric hindrance at the ortho position.

| Substrate | Catalyst | Product | Selectivity |

|---|---|---|---|

| Anisole | HBEA zeolite | 4-Methoxybenzophenone | 93–96% |

| Toluene | AlCl₃ | Ortho/para-acylated ketones | 75–80% |

Hydrolysis

Hydrolysis yields 2-methoxybenzoic acid, a precursor for pharmaceuticals.

-

Conditions : Aqueous media (neutral or acidic).

-

Kinetics : Rapid exothermic reaction; half-life <10 minutes at 25°C .

Grignard Reagents

-

Example : Reaction with 2-methyl-3-methoxyphenyl magnesium chloride produces 2-methyl-3-methoxybenzoyl chloride derivatives (72% yield) .

-

Conditions : Tetrahydrofuran (THF), 10–25°C, nitrogen atmosphere.

Tellurium-Based Nucleophiles

-

Product : Bis(2-methoxybenzoyl) telluride, synthesized via sodium carbotelluroate intermediates (72% yield) .

-

Application : Precursor for tellurium-containing polymers.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic compounds:

-

Chromones : Domino Friedel-Crafts acylation/annulation with internal alkynes yields 2,3-disubstituted chromen-4-ones (93% yield).

-

Benzofurans : Flash Vacuum Pyrolysis (FVP) of ylide adducts generates 2-substituted benzofurans.

Scientific Research Applications

2-Methoxybenzoyl chloride has a wide range of applications in scientific research:

Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

3-Methoxybenzoyl Chloride

- Structure : Methoxy group at the meta position.

- Synthesis : Prepared from 3-methoxybenzoic acid and thionyl chloride ().

- Key Differences :

- Electronic Effects : The meta-methoxy group exerts a weaker electron-donating effect compared to the ortho isomer, leading to reduced activation of the carbonyl toward nucleophilic attack.

- NMR Data : The aromatic protons in 2-methoxybenzoyl chloride (δ 8.09–6.97 ppm) show distinct splitting patterns compared to the meta isomer (δ 7.70–7.21 ppm) due to differing resonance environments .

- Reactivity : Ortho substitution introduces steric hindrance, slowing reactions with bulky nucleophiles.

5-Chloro-2-[(2-Chloro-6-Fluorobenzyl)Oxy]Benzoyl Chloride

- Structure : Contains chlorine and fluorine substituents, increasing electronegativity ().

- Molecular Formula : C₁₄H₈Cl₃FO₂ (MW: 333.56 g/mol).

- Key Differences :

- Electrophilicity : The electron-withdrawing Cl and F substituents enhance the carbonyl’s electrophilicity, making it more reactive than this compound.

- Applications : Used in synthesizing halogenated bioactive molecules, where electronic effects dominate over steric considerations.

2-Methyl-3-Methoxybenzoyl Chloride

- Structure : Methyl group adjacent to the methoxy group (CAS 24487-91-0) .

- Key Differences :

- Steric Hindrance : The methyl group increases steric bulk, further reducing accessibility of the carbonyl chloride.

- Synthetic Utility : Preferable for targeted substitutions where steric effects modulate reaction regioselectivity.

2-Naphthoyl Chloride

- Structure : Naphthalene-based acyl chloride (CAS 2243-83-6) .

- Molecular Formula : C₁₁H₇ClO (MW: 190.63 g/mol).

- Key Differences :

- Aromatic System : The extended π-system increases lipophilicity, altering solubility in polar solvents.

- Reactivity : Less reactive than this compound due to delocalization of electron density across the naphthalene ring.

Comparative Data Table

Biological Activity

2-Methoxybenzoyl chloride, also known as o-anisoyl chloride, is an aromatic acyl chloride with the molecular formula and a molecular weight of approximately 170.6 g/mol. This compound is primarily used in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its biological activity has garnered attention due to its potential applications in medicinal chemistry.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 21615-34-9 |

| Molecular Formula | C8H7ClO2 |

| Molecular Weight | 170.6 g/mol |

| Density | 1.146 g/cm³ |

| Boiling Point | 128°C to 129°C (8 mmHg) |

| Flash Point | 84°C (184°F) |

| Refractive Index | 1.5724 |

Safety and Handling

This compound is classified as a hazardous material, causing severe skin burns and eye damage upon contact. It is also moisture-sensitive, requiring careful handling to prevent hydrolysis and degradation.

Antimicrobial Properties

Research indicates that acyl chlorides, including this compound, exhibit antimicrobial properties. A study found that derivatives of benzoyl chloride have significant activity against various bacterial strains, suggesting that this compound may share similar properties. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of compounds related to this compound. Certain derivatives have shown promise in inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

- Synthesis of Antimicrobial Agents : A study synthesized several derivatives of this compound and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited enhanced activity compared to standard antibiotics.

- Anti-cancer Research : Preliminary investigations have suggested that compounds derived from this compound may inhibit cancer cell proliferation in vitro. Further studies are required to elucidate the specific pathways involved.

Toxicological Profile

Despite its potential therapeutic applications, this compound poses several toxicological risks:

- Corrosive Nature : Causes severe burns upon contact with skin or eyes.

- Inhalation Risks : Inhalation can lead to respiratory irritation and systemic toxicity.

- Environmental Impact : Its stability in the environment raises concerns regarding its long-term ecological effects.

Q & A

Q. What are the standard synthetic protocols for preparing 2-methoxybenzoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : this compound is synthesized via refluxing 2-methoxybenzoic acid with excess thionyl chloride (10 equiv.) for 3 hours. The reaction mixture is distilled under reduced pressure to remove residual thionyl chloride, yielding a high-purity product (95% yield). Key parameters include maintaining anhydrous conditions and precise temperature control during reflux and distillation .

- Data Table :

| Starting Material | Reagent (equiv.) | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2-Methoxybenzoic acid | SOCl₂ (10) | 3 hours | 95% |

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact.

- Ventilation : Ensure fume hoods or local exhaust systems are operational to prevent inhalation of vapors.

- Storage : Keep containers tightly sealed in a dry, well-ventilated area away from moisture and ignition sources .

- Spill Management : Collect leaks mechanically using non-reactive tools; avoid release into waterways .

Q. How is this compound characterized structurally, and what analytical data validate its purity?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR (CDCl₃) : δ 8.09 (dd, J = 8.0 Hz, 1H), 7.59 (ddd, J = 8.5 Hz, 1H), 3.92 (s, 3H, OCH₃) .

- ¹³C NMR (CDCl₃) : δ 167.98 (C=O), 159.67 (Ar-OCH₃), 134.74–112.04 (aromatic carbons) .

- Purity Validation : Monitor reaction completion via TLC (hexane:ethyl acetate, 4:1) and confirm absence of starting material .

Advanced Research Questions

Q. How can reaction efficiency be improved for large-scale synthesis of this compound?

- Methodological Answer :

- Catalyst Optimization : Substitute thionyl chloride with oxalyl chloride in catalytic DMF to reduce reaction time and improve selectivity .

- Solvent-Free Conditions : Explore microwave-assisted synthesis to enhance energy efficiency and reduce side-product formation .

- Scale-Up Challenges : Address exothermic reactions by gradual reagent addition and use jacketed reactors for temperature control .

Q. What is the role of this compound in designing bioactive steroidal derivatives, and how is activity assessed?

- Methodological Answer :

- Synthetic Application : React this compound with sterols (e.g., cholesterol, stigmasterol) under Schotten-Baumann conditions to form 7-substituted steryl esters. Purify via column chromatography (silica gel, petroleum ether:acetone) .

- Biological Screening : Evaluate antiproliferative activity against tumor cell lines (e.g., HepG2, CNE-2) using MTT assays. IC₅₀ values are calculated to compare potency .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer :

- Stability Studies : Store samples at 4°C (dry) vs. room temperature (humid). Monitor hydrolysis via FT-IR for carbonyl peak (1720 cm⁻¹) reduction.

- Degradation Products : Hydrolysis in moist conditions yields 2-methoxybenzoic acid and HCl, confirmed by pH titration and LC-MS .

Q. What strategies mitigate contradictions in reported NMR data for this compound derivatives?

- Methodological Answer :

- Deuterated Solvent Consistency : Use CDCl₃ for all NMR experiments to avoid solvent-induced shifts.

- Dynamic Effects : Account for rotational isomerism in acyl chlorides by acquiring spectra at 25°C and 60°C to observe peak splitting .

Data Contradiction Analysis

- Synthesis Yields : and report 95% yields under similar conditions, suggesting reproducibility. Discrepancies in oil color (orange vs. pale yellow) may stem from trace impurities or distillation endpoints .

- Biological Activity : notes antiproliferative activity in HepG2 cells but inactivity in Skov3 cells, highlighting cell line-specific effects. Researchers must validate assays with positive controls (e.g., doxorubicin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.